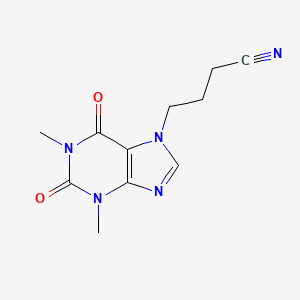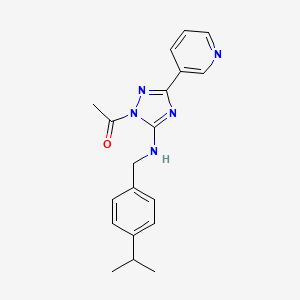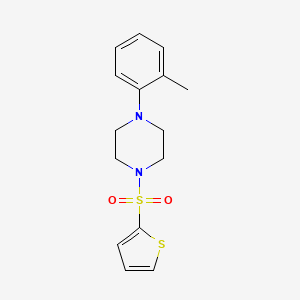![molecular formula C14H19ClN2O5S B5292174 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5292174.png)
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide, also known as NS3694, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), which is a membrane protein that plays a crucial role in regulating intracellular pH and cell volume.
Mecanismo De Acción
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide exerts its inhibitory effect on NHE1 by binding to a specific site on the protein. This binding leads to a conformational change in NHE1, which reduces its activity. NHE1 is a transmembrane protein that exchanges extracellular Na+ ions for intracellular H+ ions. Inhibition of NHE1 by 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide leads to a decrease in intracellular pH and cell volume, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been shown to have various biochemical and physiological effects. Inhibition of NHE1 by 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide leads to a decrease in intracellular pH and cell volume, which can affect cell proliferation, migration, and survival. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion. It has also been shown to protect against ischemic injury in the heart and brain by reducing cell death and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has several advantages as a research tool. It is a potent and selective inhibitor of NHE1, which allows for specific targeting of this protein. It is also water-soluble, which makes it easy to use in cell culture and animal experiments. However, 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in some experiments. It also has a short half-life, which requires frequent dosing in animal experiments.
Direcciones Futuras
There are several future directions for research on 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide. One area of interest is the development of more potent and selective NHE1 inhibitors. Another area of interest is the investigation of the role of NHE1 in other physiological processes, such as immune function and bone metabolism. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide may also have potential as a therapeutic agent for various diseases, such as cancer and cardiovascular diseases. Further research is needed to explore these potential applications of 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide.
Métodos De Síntesis
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-4-nitrophenol with morpholine to form 2-chloro-4-(4-morpholinyl)phenol. This intermediate is then treated with chlorosulfonic acid to form 2-chloro-4-(4-morpholinylsulfonyl)phenol. The final step involves the reaction of this intermediate with N-ethylacetamide in the presence of triethylamine to form 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide.
Aplicaciones Científicas De Investigación
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been extensively used in scientific research to study the role of NHE1 in various physiological and pathological processes. It has been shown to inhibit NHE1 activity in a dose-dependent manner, leading to a decrease in intracellular pH and cell volume. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been used to study the role of NHE1 in cancer, cardiovascular diseases, and neurological disorders. It has also been used to investigate the mechanism of action of other drugs that target NHE1.
Propiedades
IUPAC Name |
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-2-16-14(18)10-22-13-4-3-11(9-12(13)15)23(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBSBYGSDCOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)

![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)
![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5292126.png)
![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![7-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292145.png)

![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292151.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292156.png)
![N-[1-(4-methoxyphenyl)propyl]propanamide](/img/structure/B5292162.png)